

minimizing off-target effects of BI-9564 in cellular assays

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Compound of Interest		
Compound Name:	BI-9564	
Cat. No.:	B606101	Get Quote

Technical Support Center: BI-9564

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of **BI-9564** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is **BI-9564** and what are its primary targets?

BI-9564 is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and, with lower affinity, BRD7.[1][2][3] It is a valuable tool for studying the biological functions of these proteins in the context of the SWI/SNF chromatin remodeling complex.[2][3]

Q2: What are the known off-targets of **BI-9564**?

BI-9564 is highly selective for BRD9 and BRD7. The primary off-target with notable affinity is CECR2.[2][3][4] However, cellular assays have shown no significant effect on CECR2 at concentrations up to 1 μ M.[2][4] At higher concentrations, some minor inhibition of a few kinases (ACVR1, TGFBR1, ACVR2B) and G-protein coupled receptors (M1(h), M3(h)) has been observed.[2] **BI-9564** shows no significant activity against the BET family of bromodomains.[1][3][4]

Q3: What is the recommended concentration range for BI-9564 in cellular assays?



The recommended concentration for observing on-target BRD9 inhibition in cellular assays, such as Fluorescence Recovery After Photobleaching (FRAP), is around 0.1 μ M.[4][5] For inhibiting BRD7, a higher concentration of approximately 1 μ M is required.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is there a negative control available for BI-9564?

Yes, BI-6354 is the recommended negative control for **BI-9564**.[2][3] BI-6354 is structurally related to **BI-9564** but has very weak activity against BRD9 and BRD7, making it an excellent tool to confirm that the observed cellular phenotype is due to the inhibition of the intended targets.[2][3]

Troubleshooting Guide

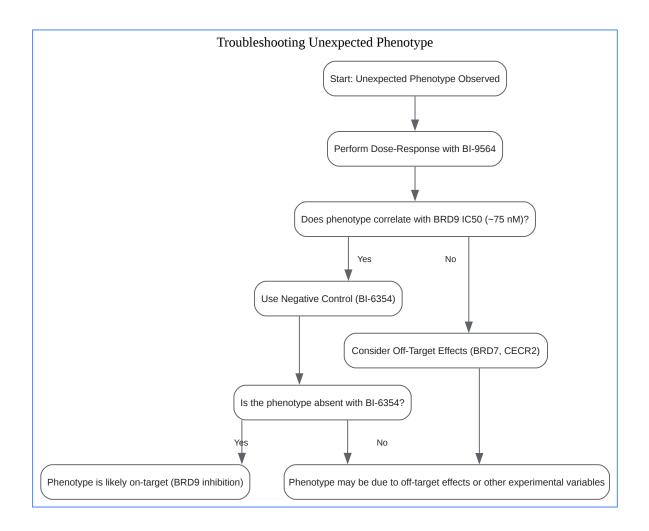
This guide addresses common issues that may arise when using **BI-9564** in cellular assays and provides a logical workflow for troubleshooting.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular effect that you are unsure is a direct result of BRD9 inhibition.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Detailed Steps:

Dose-Response Analysis: Titrate BI-9564 across a wide concentration range in your assay.
An on-target effect on BRD9 should correlate with its cellular potency (IC50 of approximately



75 nM).[1]

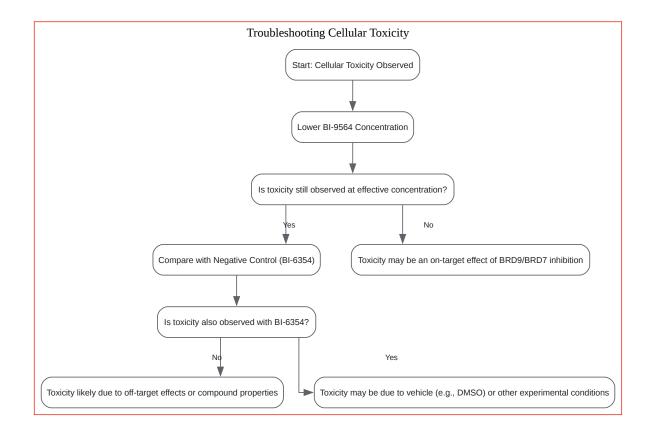
- Negative Control Experiment: Repeat the experiment using the negative control compound, BI-6354, at the same concentrations as BI-9564. If the phenotype is not observed with BI-6354, it strongly suggests the effect is due to BRD9/BRD7 inhibition.[2][3]
- Orthogonal Inhibition: If available, use a structurally different BRD9 inhibitor. If a similar phenotype is observed, it provides further evidence of an on-target effect.
- Target Engagement Assay: Directly measure the engagement of BI-9564 with BRD9 in your cells using techniques like a cellular thermal shift assay (CETSA) or FRAP.[4]

Issue 2: Cellular Toxicity Observed

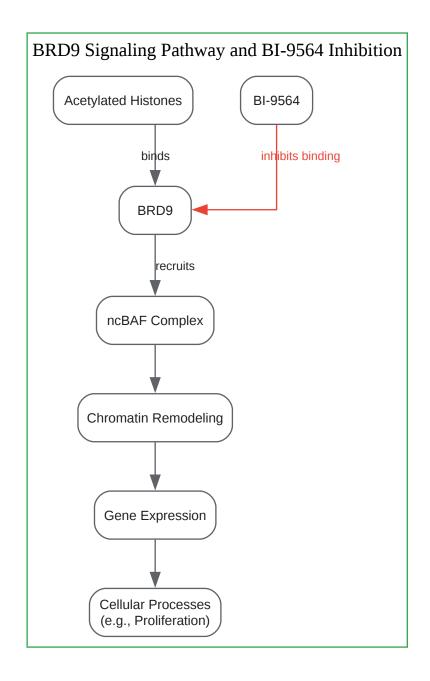
You observe significant cell death or a general decrease in cell health at concentrations intended to inhibit BRD9.

Troubleshooting Workflow:









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